4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Description
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-FLUOROPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a fluorophenyl group, and a sulfonamide moiety
Properties
Molecular Formula |
C21H25FN2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-16-14-19(29(26,27)23-18-8-6-17(22)7-9-18)10-11-20(16)28-15-21(25)24-12-4-2-3-5-13-24/h6-11,14,23H,2-5,12-13,15H2,1H3 |
InChI Key |
MCHJJHUYVLALEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-FLUOROPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the azepane ring, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. Common reagents used in these reactions include various amines, sulfonyl chlorides, and fluorinated aromatic compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-FLUOROPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-FLUOROPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-N-(4-FLUOROPHENYL)-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties and used in the development of new materials.
1,2,4-Oxadiazole derivatives: Exhibits broad-spectrum biological activities and used in agricultural applications.
Uniqueness
Its azepane ring and sulfonamide moiety make it particularly interesting for medicinal chemistry and drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
